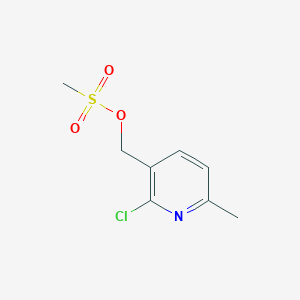
(2-Chloro-6-methylpyridin-3-yl)methyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinemethanol, 2-chloro-6-methyl-, 3-methanesulfonate is a chemical compound with the molecular formula C8H10ClNO3S and a molecular weight of 235.69 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a hydroxymethyl group at the 3-position, a chlorine atom at the 2-position, a methyl group at the 6-position, and a methanesulfonate group at the 3-position .
Preparation Methods
The synthesis of 3-Pyridinemethanol, 2-chloro-6-methyl-, 3-methanesulfonate involves several steps. One common synthetic route includes the chlorination of 3-pyridinemethanol to introduce the chlorine atom at the 2-position. This is followed by methylation at the 6-position and subsequent sulfonation to attach the methanesulfonate group at the 3-position . The reaction conditions typically involve the use of chlorinating agents, methylating agents, and sulfonating agents under controlled temperature and pressure conditions .
Chemical Reactions Analysis
3-Pyridinemethanol, 2-chloro-6-methyl-, 3-methanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Pyridinemethanol, 2-chloro-6-methyl-, 3-methanesulfonate has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Pyridinemethanol, 2-chloro-6-methyl-, 3-methanesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-Pyridinemethanol, 2-chloro-6-methyl-, 3-methanesulfonate can be compared with other similar compounds, such as:
3-Pyridinemethanol: Lacks the chlorine, methyl, and methanesulfonate groups, making it less reactive in certain chemical reactions.
2-Chloro-5-(hydroxymethyl)pyridine: Similar structure but lacks the methyl and methanesulfonate groups, affecting its chemical and biological properties.
6-Chloro-3-pyridinemethanol: Lacks the methyl and methanesulfonate groups, leading to different reactivity and applications.
The uniqueness of 3-Pyridinemethanol, 2-chloro-6-methyl-, 3-methanesulfonate lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H10ClNO3S |
|---|---|
Molecular Weight |
235.69 g/mol |
IUPAC Name |
(2-chloro-6-methylpyridin-3-yl)methyl methanesulfonate |
InChI |
InChI=1S/C8H10ClNO3S/c1-6-3-4-7(8(9)10-6)5-13-14(2,11)12/h3-4H,5H2,1-2H3 |
InChI Key |
VEXQNEYEIUVWQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)COS(=O)(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


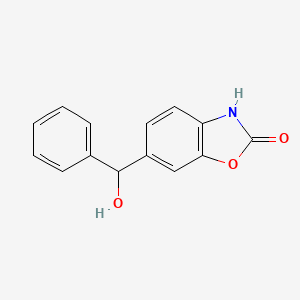
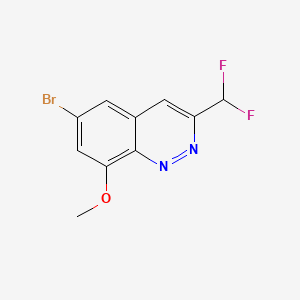
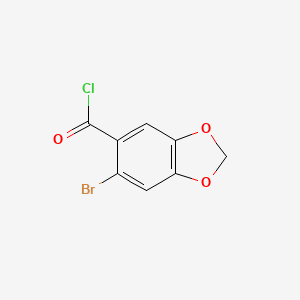
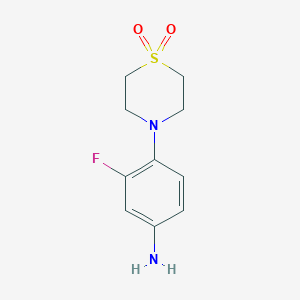
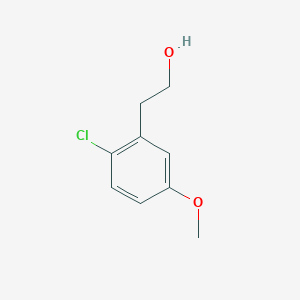
![N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2-fluorobenzenesulfonamide](/img/structure/B13925457.png)
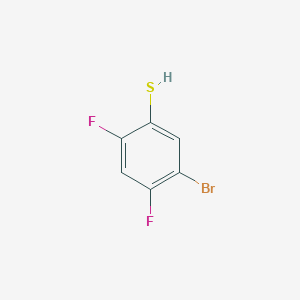
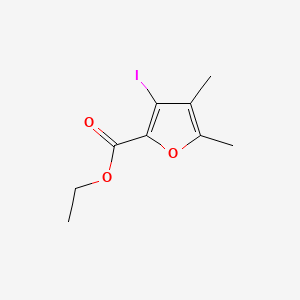



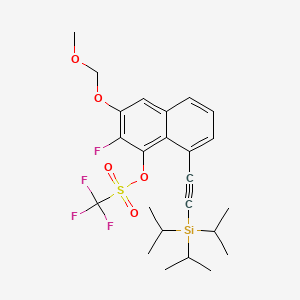
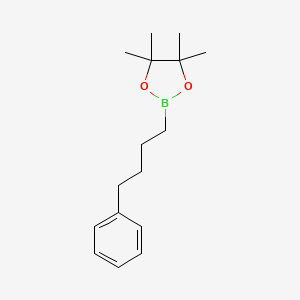
![2-Piperazinone, 4-[(4-bromo-3-methylphenyl)sulfonyl]-](/img/structure/B13925516.png)
